N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide
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Overview
Description
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide is a complex organic compound that features a benzo[d][1,3]dioxole core. This structural motif is known for its presence in various biologically active molecules, contributing to a wide range of pharmacological activities. The compound’s unique structure, which includes a dimethylamino group and a hydroxyethyl side chain, makes it a subject of interest in medicinal chemistry and drug development.
Mechanism of Action
Target of Action
Similar compounds have been shown to inhibit α-amylase , which plays a crucial role in carbohydrate metabolism.
Mode of Action
It is suggested that similar compounds interact with their targets and cause changes in cellular processes . For instance, some compounds have been found to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Pathways
Similar compounds have been shown to affect the pathways related to cell cycle regulation and apoptosis .
Result of Action
Similar compounds have been shown to cause cell cycle arrest and induce apoptosis in cancer cells .
Biochemical Analysis
Biochemical Properties
The compound N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has shown significant activity against various enzymes. For instance, it has been found to inhibit the enzyme α-amylase, which plays a crucial role in carbohydrate metabolism . This suggests that the compound could potentially be used in the treatment of conditions related to carbohydrate metabolism, such as diabetes .
Cellular Effects
In cellular studies, this compound has demonstrated significant activity against various cancer cell lines . For instance, it has shown potent anticancer efficacy against four cancer cell lines . This suggests that the compound could potentially be used in cancer treatment.
Molecular Mechanism
It is known that the compound interacts with various biomolecules, including enzymes and proteins . For instance, it has been found to inhibit the enzyme α-amylase , suggesting that it may exert its effects by modulating enzyme activity.
Temporal Effects in Laboratory Settings
It is known that the compound has shown significant activity against various cancer cell lines , suggesting that it may have long-term effects on cellular function.
Dosage Effects in Animal Models
It is known that the compound has shown significant activity against various cancer cell lines , suggesting that it may have dose-dependent effects.
Metabolic Pathways
It is known that the compound inhibits the enzyme α-amylase , suggesting that it may be involved in carbohydrate metabolism.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide typically involves multiple steps, starting from commercially available precursors. One common approach is the reaction of benzo[d][1,3]dioxole-5-carboxylic acid with 2-(4-(dimethylamino)phenyl)-2-hydroxyethylamine under appropriate conditions to form the desired amide bond. The reaction is often carried out in the presence of coupling agents such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide linkage .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This could include the use of continuous flow reactors to maintain precise control over reaction conditions and improve scalability. Additionally, purification techniques such as recrystallization or chromatography are employed to isolate the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyethyl group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The aromatic ring can participate in electrophilic aromatic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) for oxidation, and reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) for reduction. Electrophilic aromatic substitution reactions typically require catalysts such as iron(III) chloride (FeCl3) or aluminum chloride (AlCl3) .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group can yield ketones or aldehydes, while reduction of a nitro group results in the formation of an amine .
Scientific Research Applications
N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide has been explored for various scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Studied for its anticancer, antimicrobial, and antiparasitic activities.
Industry: Utilized in the development of new materials with specific properties
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzo[d][1,3]dioxole derivatives, such as:
Piperine: Known for its anti-inflammatory and anticancer properties.
Sesamol: Exhibits antioxidant and antimicrobial activities.
LASSBio-294: A bioactive compound with inotropic and vasodilatory effects.
Uniqueness
What sets N-(2-(4-(dimethylamino)phenyl)-2-hydroxyethyl)benzo[d][1,3]dioxole-5-carboxamide apart is its unique combination of functional groups, which confer distinct pharmacological properties. The presence of the dimethylamino group and hydroxyethyl side chain enhances its potential as a versatile pharmacophore in drug design .
Properties
IUPAC Name |
N-[2-[4-(dimethylamino)phenyl]-2-hydroxyethyl]-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-20(2)14-6-3-12(4-7-14)15(21)10-19-18(22)13-5-8-16-17(9-13)24-11-23-16/h3-9,15,21H,10-11H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PNDJIKLXPCKHPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(CNC(=O)C2=CC3=C(C=C2)OCO3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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